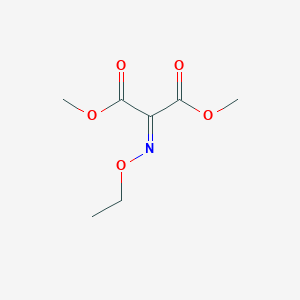

Dimethyl ethoxyiminomalonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

62619-44-7 |

|---|---|

Molecular Formula |

C7H11NO5 |

Molecular Weight |

189.17 g/mol |

IUPAC Name |

dimethyl 2-ethoxyiminopropanedioate |

InChI |

InChI=1S/C7H11NO5/c1-4-13-8-5(6(9)11-2)7(10)12-3/h4H2,1-3H3 |

InChI Key |

UPTFRFVGHNSIAJ-UHFFFAOYSA-N |

Canonical SMILES |

CCON=C(C(=O)OC)C(=O)OC |

Origin of Product |

United States |

Q & A

Basic: What are the standard protocols for synthesizing dimethyl ethoxyiminomalonate with high purity, and how can its structural integrity be validated?

Methodological Answer:

Synthesis typically involves esterification of ethoxyiminomalonic acid with methanol under acid catalysis (e.g., sulfuric acid). Purification is achieved via fractional distillation or recrystallization. Structural validation requires:

- NMR spectroscopy (¹H, ¹³C) to confirm ester group formation and absence of unreacted intermediates.

- HPLC (≥95% purity threshold) with a C18 column and UV detection at 254 nm .

- Mass spectrometry (MS) for molecular ion confirmation.

Optimize reaction time and temperature using a fractional factorial design to minimize byproducts .

Basic: Which analytical techniques are most effective for assessing this compound’s stability under varying storage conditions?

Methodological Answer:

Stability studies should employ:

- Thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Differential scanning calorimetry (DSC) for phase transitions.

- Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products.

Use a repeated-measures ANOVA to identify significant degradation pathways .

Advanced: How can factorial experimental designs optimize reaction parameters for this compound derivatization?

Methodological Answer:

A 2³ factorial design evaluates three variables (e.g., temperature, catalyst concentration, solvent polarity). For example:

Advanced: How should researchers reconcile contradictory data on this compound’s catalytic efficiency in asymmetric synthesis?

Methodological Answer:

Conduct a systematic review with inclusion criteria:

- Peer-reviewed studies using standardized substrates (e.g., prochiral ketones).

- Exclusion of non-optimized reaction conditions.

Perform meta-regression to assess confounding variables (e.g., solvent polarity, catalyst loading). Stratify results by substrate class and quantify heterogeneity via I² statistics .

Advanced: What computational strategies predict this compound’s reactivity in novel reaction environments?

Methodological Answer:

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies.

- Molecular dynamics simulations in explicit solvents to assess solvation effects.

- Machine learning models trained on kinetic data (e.g., rate constants, Hammett parameters) to predict reactivity in untested solvents .

Advanced: How can isotopic labeling resolve mechanistic ambiguities in this compound-mediated transformations?

Methodological Answer:

- Synthesize ¹³C-labeled this compound at the ethoxyimino group.

- Track isotopic distribution in products via GC-MS or NMR to distinguish between nucleophilic vs. electrophilic pathways.

- Combine with kinetic isotope effect (KIE) studies to confirm rate-determining steps .

Advanced: What theoretical frameworks best explain structure-property relationships in this compound analogs?

Methodological Answer:

Develop quantitative structure-property relationship (QSPR) models using:

- Descriptors: logP, molar refractivity, H-bonding capacity.

- Experimental melting points, solubility in aprotic solvents.

Validate models via leave-one-out cross-validation and compare to molecular docking results for enzyme interactions .

Advanced: How to validate this compound’s role in multi-step syntheses of bioactive compounds?

Methodological Answer:

- Design a modular synthesis pathway (e.g., cross-coupling → cyclization → functionalization).

- Use in-line IR spectroscopy to monitor intermediate formation.

- Compare yields and selectivity to traditional routes (e.g., malonate esters) via paired t-tests.

Publish full spectral data and reproducibility protocols in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.